Journal Name:Journal of Food Science
Journal ISSN:0022-1147
IF:3.693
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1750-3841
Year of Origin:1961
Publisher:Wiley-Blackwell
Number of Articles Per Year:357
Publishing Cycle:Monthly
OA or Not:Not
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-19 , DOI:
10.1016/j.foodhyd.2023.109087
In this study, Indonesian dried cottonii seaweed was evaluated for the physicochemical and gelation properties. The non-starch polysaccharide is mainly composed of galactose (∼21% w/w) with sulfate groups as the functional group. The effect of salt types (KCl, CaCl2, NaCl) and also coconut milk (CM) with different concentrations (0, 0.25, 0.5 and 1.0% w/w) on the gel textural and rheological properties of seaweed gels were investigated. The results revealed that addition of KCl formed the strongest and most cohesive gel network due to it was able to promote the formation of adjacent double helixes of κ-carrageenan through electrostatic interactions of two adjacent sulfate groups. Addition of CM appeared to enhance the gel elastic and gel temperature properties during cooling from 96 to 5 °C, with 0.25% w/w as the optimum concentration. More importantly, the gel syneresis reduced significantly (p < 0.05) with CM incorporation. The gel microstructure indicated that the gel network was more compact in the presence of CM, which further verified the increase in gel elasticity. This study suggests that combination of KCl and CM have potential applications in development cottonii-seaweed pudding gels.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.foodhyd.2023.109028
To investigate the effect of hydrocolloids on oil penetration and distribution in fried batter-breaded fish nuggets (BBFNs), sodium carboxymethyl cellulose (CMC-Na), guar gum (GG), and xanthan gum (XG) were individually blended (0.2 or 0.3%, w/w) into the mixture (1:1, w/w) of wheat gluten (WG) and wheat starch (WS) to form batters. The moisture absorption capacity of XG was found to be the highest, followed by CMC-Na, GG, WG, and WS. Hydrocolloids increased the batter viscosity, shear modulus, WS gelatinization and WG denaturation temperatures, BBFNs pick-up, thermogravimetry temperature, and the bound water content in crust. This trend was opposite with enthalpy change (ΔH) during starch gelatinization and protein denaturation, both of which lessened pores and cracks, leading to an inhibition of oil penetration into fried BBFNs. Of the three hydrocolloids, XG exhibited the greatest effect, followed by CMC-Na and GG. Therefore, XG was suitable for reducing fat content of fried BBFNs. Overall, the hydrophilic and thickening capabilities of the three studied hydrocolloids and their interactions with WS and WG altered the batter characteristics and reinforced the thermal stability of the crust, thereby reducing oil penetration and distribution in deep-fried BBFNs. This work will not only provide new ideas to clarify oil penetration based on hydrocolloids for fried BBFNs, but also provide scientific instructions for the large-scale production of low-fat fried batter-breaded foods.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.foodhyd.2023.109041
Freeze-thaw (F-T) stability of frozen foods has been a hot topic and focus in recent years. The F-T cycles caused by the fluctuations of temperature during storage and transportation have detrimental effects on the properties of fish myofibrils and myofibrillar protein (MP) gels. This review provides an outline of recent research progress to improve the F-T stability of fish myofibrils and MP gels, as well as the insight into the in-depth mechanism. There are five main strategies to improve the F-T stability of fish MP gels, which are direct heating to prepare fish gels, fast freezing technology, addition of protein hydrolysate or antifreeze protein, incorporation of polysaccharides, and addition of quinoa protein Pickering emulsion (QPE) into fish protein gels. Direct heating could decrease the ice crystal size compared with two-step heating process. Fast freezing technology deceases the ice crystal size and the free water content after thawing. The antioxidant activity of protein hydrolysate and polysaccharides weakens the oxidation of sulfhydryl groups, prevents the protein solubility from decreasing and maintains the secondary structure of proteins. QPE addition accelerates the freezing rate, which reduces ice crystal size, prevents water migration and maintains protein structure of fish MP gels. However, innovative and cost-effective methods are still needed from the perspective of industry. It is proposed that emerging freezing and thawing technology and incorporation of ice structuring protein should be effective to resist the F-T damage. The information presented in this review will be useful for future studies.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.foodhyd.2023.109037
Abstract not available
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.foodhyd.2023.109032
Antibacterial food packaging with slow and sustained release of antibacterial agents exerts a crucial role in ensuring food quality and safety. Herein, metal-phenolic networks based on epigallocatechin gallate (EGCG) and iron (Fe), as well as thyme essential oil nano-emulsion (TEON) were successfully incorporated into sodium alginate (SA) matrix to prepare SA-based films through solution casting method. The effects of EGCG/Fe and different concentrations of TEON on the morphology, structure, physical properties, and functional characteristics of SA-based films were systematically analyzed. Results showed that the addition of EGCG/Fe and TEON significantly enhanced the mechanical intensity, flexibility, thermal stability, UV shielding, water vapor barrier performance, and oxygen barrier ability of the SA-based films. In addition, the introduction of TEON made the SA-based films slow-release of thyme essential oil, which obviously enhanced the antioxidant and dynamic antimicrobial properties of the films. Ultimately, the SA-based film revealed an outstanding preservation effect on pork by significantly reducing the increase rate of pH value and total plate count of pork. This developed SA-based films loaded with EGCG/Fe and TEON were expected to become a potential antibacterial material with slow-release properties for food packaging applications.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.foodhyd.2023.109069
Ovalbumin (OVA) is widely used to prepare nanocomposites for the delivery of bioactive compounds. During long-term storage of shell eggs, natural OVA is slowly transformed into a more heat-stable form called S-OVA, which can also be obtained artificially through alkali-heat treatment. This study aimed to reveal the effects of alkali-heat and ultrasonic treatment on the structure, stability and polyphenol encapsulation ability of OVA by analyzing the interaction mechanism through molecular docking and multispectral analysis. The results showed that the proteins treated with alkali-heat and ultrasound had higher stability and surface hydrophobicity, reflecting the change in their functional properties. The S-OVA generated by alkali-heat treatment had higher thermal stability and formed softer gels than those generated by ultrasound treatment. The results of infrared spectroscopy and molecular docking indicated that hydrophobic interactions and hydrogen bonds were the main forces stabilizing the formation of catechin-OVA complexes. X-ray diffraction showed that OVA was a good carrier for catechins, which existed in an amorphous state in the hydrophobic core of proteins. Both ultrasound and alkali-heat treatments exposed hydrophobic groups in the protein and significantly enhanced the ability of the protein to bind polyphenols (increased from 15.72 nmol/mg to 44.10 nmol/mg and 43.18 nmol/mg, respectively), resulting in greater antioxidant capacity. This study mainly revealed the binding mode of OVA with polyphenols and explained the reasons for the changes in the functional properties of OVA by revealing the structural changes in proteins under different treatments, providing a basis for the advantages of alkali-heat and ultrasonic treatment of OVA in the food industry.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.foodhyd.2023.109056
Type 3 resistant starch (RS3) was prepared using acid thinning, gelatinizing, debranching, and recrystallization from wrinkled pea starches (79.5%–94.4% amylose content), and then the structure was further modified by heat-moisture treatment (HMT). Longwan 7 RS3 after pressure heating treatment (PHT) with 30% moisture showed the highest RS content (84.7%). The effect of modification on in vitro digestibility of wrinkled pea RS3 was investigated from the view of multi-scale structure variation. For short-range ordered structure, the modification decreased the proportion of single helix and random coil, and increased the proportion of double helix. The relative crystallinity was enhanced after modification and it showed significant positive correlation with RS content. At longer scale, the modification destroyed the lamella structure and induced the formation of ordered aggregate at nanometer scale. The starch particles also gathered to form aggregate at micrometer scale. The improved double helix proportion, relative crystallinity, size of ordered aggregate at nanometer scale and size of aggregated particles at micrometer scale favored the resistance to enzymatic hydrolysis of wrinkled pea RS3. The present study advanced our understanding of how structure modification influenced in-vitro digestibility of wrinkled pea RS3, which is meaningful for the development of high quality RS3.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.foodhyd.2023.109045
The mechanical, structural, and water-holding properties of freeze-thawed konjac glucomannan (GM) gels prepared using sodium carbonate as a solidifying agent were examined using various techniques. For GM gels prepared at pH = 11, the freezing-thawing (FT) treatment considerably enhanced the compressive stress because treatment promotes the crystallization and aggregation of GM. Additionally, we examined the effect of three additives, such as curdlan (CUD), antifreeze glycoprotein (AFGP), and tremella fuciformis polysaccharide (TFP), on the various properties of freeze-thawed GM gels prepared at pH = 8.5. The compressive stress of the CUD-added GM gels was almost unchanged after the FT treatment but it lowered the water-holding capacity (WHC) of the gel. The compressive stress of the freeze-thawed GM gels containing AFGP and TFP moderately increased after the FT treatment, whereas both gels possessed high WHC even after the FT treatment. Synchrotron simultaneous small-angle X-ray scattering and wide-angle X-ray scattering experiments were performed to examine the structures of these GM gels and their structural changes during the FT process. The GM gels containing additives formed a network with a fractal dimension of 2.4–2.5 that was constructed by the aggregates with partly crystallized GM. The aggregated phase contains a large amount of water, which causes concentration fluctuations within the phase. During freezing, water molecules transitioned to a solid state and formed ice crystals, whereas during thawing, the water molecules returned to their original phase, but the gel network did not revert to its original state. Among freeze-thawed GM/additive gels, the GM/CUD gel was restored to the original structure most closely before FT treatment.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.foodhyd.2023.109082
The focus of the present research was to produce new bigels as a semi-solid base matrix (gel or cream) with great potential in the food industry. Bigels were fabricated by the mixture of oleogels based on whey protein isolate (WPI)-aggregates and WPI-hydrogels in different ratios. Our results from the confocal microscopic observations showed that oleogel was dispersed throughout the entire network with the protein backbone and side chains in any of these structures; also a strongly punctuated fluorescence (pseudo-colored red) in the system revealed that the created bigels were categorized as oleogel-in-hydrogel type. Obviously, the hardness and viscoelastic moduli of bigels increased with a higher proportion of oleogels. Based on the 3D structure integrity of bigels, solid-like characteristics were observed (indicating the storage modulus was higher than the loss modulus). Moreover, temperature ramp analysis revealed that the thermal stability of the bigels directly was dependent on oleogel fraction.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.foodhyd.2023.109034
In this work, a deep structural characterization of the chitosan-genipin complex was performed by techniques like small-angle X-ray scattering, dye absorption, atomic force microscopy, compression strength, nitrogen adsorption/desorption, scanning electronic microscopy, and thermogravimetric analysis to understand the changes in the structure through all steps of the process. For this, chitosan beads were modified with Na2CO3 to change porosity and then crosslinked with genipin. The prepared particles were used as support for enzyme immobilization. Our results demonstrated modification in the porosity of the chitosan beads, changing the number of pores and pore volume. After crosslinking process (pH 9), especially the microstructure of chitosan-genipin beads was modified, enhancing the fractality and, after enzyme immobilization (pH 4.5) the fractality increased at the higher scale (∼100 nm) and reduced at the lower scale (∼1–10 nm). β-galactosidase immobilized on the modified particles presented high stability on the continuous production of galactooligosaccharides for 30 days. Our results indicate that the chitosan-genipin complex can be characterized as a plastic and dynamic system due to its structural modifications, particularly in response to changes in the pH environment, even after the crosslinking process.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | FOOD SCIENCE & TECHNOLOGY 食品科技3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.30 | 134 | Science Citation Index Science Citation Index Expanded | Not |
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